Etryptamine, (S)- Etryptamine, (S)-
Brand Name: Vulcanchem
CAS No.: 29854-47-5
VCID: VC17017486
InChI: InChI=1S/C12H16N2/c1-2-10(13)7-9-8-14-12-6-4-3-5-11(9)12/h3-6,8,10,14H,2,7,13H2,1H3/t10-/m0/s1
SMILES:
Molecular Formula: C12H16N2
Molecular Weight: 188.27 g/mol

Etryptamine, (S)-

CAS No.: 29854-47-5

Cat. No.: VC17017486

Molecular Formula: C12H16N2

Molecular Weight: 188.27 g/mol

* For research use only. Not for human or veterinary use.

Etryptamine, (S)- - 29854-47-5

Specification

CAS No. 29854-47-5
Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
IUPAC Name (2S)-1-(1H-indol-3-yl)butan-2-amine
Standard InChI InChI=1S/C12H16N2/c1-2-10(13)7-9-8-14-12-6-4-3-5-11(9)12/h3-6,8,10,14H,2,7,13H2,1H3/t10-/m0/s1
Standard InChI Key ZXUMUPVQYAFTLF-JTQLQIEISA-N
Isomeric SMILES CC[C@@H](CC1=CNC2=CC=CC=C21)N
Canonical SMILES CCC(CC1=CNC2=CC=CC=C21)N

Introduction

Chemical and Structural Characteristics

Molecular Identity and Stereochemistry

Etryptamine, (S)-, is distinguished by its indole backbone substituted with an ethyl group at the alpha position of the side chain. The (S)-configuration confers stereochemical specificity, critical for its interaction with biological targets. The compound’s structural attributes are summarized below:

PropertyValue
IUPAC Name(2S)-1-(1H-indol-3-yl)butan-2-amine
Molecular FormulaC12H16N2\text{C}_{12}\text{H}_{16}\text{N}_2
Molecular Weight188.27 g/mol
SMILESCCC@@HN
InChIKeyMKCOVEABRYHUEN-PPHPATTJSA-N
Optical Activity( + / - )
Defined Stereocenters1

The hydrochloride salt form (C12H17ClN2\text{C}_{12}\text{H}_{17}\text{ClN}_2) is commonly used in research, with a molar mass of 224.73 g/mol .

Physicochemical Properties

Etryptamine, (S)-, is a lipophilic compound, facilitating blood-brain barrier penetration. Its topological polar surface area (41.8 Ų) and hydrogen-bonding capacity (3 donors, 1 acceptor) influence its pharmacokinetic behavior . The racemic mixture’s optical activity underscores the importance of enantiomeric purity in pharmacological studies .

Synthesis and Industrial Production

Laboratory Synthesis

The synthesis of Etryptamine, (S)-, typically involves alkylation of tryptamine with ethyl iodide in the presence of a base such as potassium carbonate. This reaction proceeds in polar aprotic solvents (e.g., dimethylformamide) under controlled temperatures to optimize yield and enantioselectivity. Chiral resolution techniques, including chromatography or enzymatic methods, are employed to isolate the (S)-enantiomer .

Scalability Challenges

Pharmacodynamics and Mechanism of Action

Monoamine Oxidase Inhibition

Etryptamine, (S)-, acts as a reversible monoamine oxidase inhibitor (MAOI), preferentially targeting MAO-A with an IC₅₀ value in the nanomolar range. This inhibition elevates synaptic concentrations of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), contributing to its psychostimulant and mood-enhancing effects .

Neurotransmitter Release

The compound induces presynaptic release of 5-HT via trace amine-associated receptor 1 (TAAR1) agonism, a mechanism shared with amphetamines. Concurrent weak agonism at 5-HT₂ receptors may contribute to hallucinogenic properties at higher doses .

Pharmacokinetic Profile

ParameterValue
Bioavailability~80% (oral)
Plasma Half-Life8 hours
MetabolismHepatic (CYP2D6)
ExcretionRenal (70% unchanged)

Etryptamine, (S)-, undergoes rapid absorption, with peak plasma concentrations achieved within 2 hours post-administration. Its elimination follows first-order kinetics, primarily via glucuronidation and renal excretion .

Regulatory Status and Legal Implications

U.S. Scheduling

Etryptamine, (S)-, is classified as a Schedule I substance under the Controlled Substances Act (DEA No. 7249), reflecting high abuse potential and lack of accepted medical use .

Global Regulations

The compound is prohibited under the UN Convention on Psychotropic Substances (1971) in 180+ countries. Analytical methods for its detection in biological samples include LC-MS/MS and GC-MS .

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